molecular formula C11H19NO2 B7485204 Azepan-1-yl(oxolan-2-yl)methanone

Azepan-1-yl(oxolan-2-yl)methanone

Cat. No.: B7485204
M. Wt: 197.27 g/mol
InChI Key: WXZWJJZUSPJARP-UHFFFAOYSA-N
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Description

Azepan-1-yl(oxolan-2-yl)methanone is a chemical compound that features a unique structure combining an azepane ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(oxolan-2-yl)methanone typically involves the reaction of azepane with oxolane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between azepane and an oxolane derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(oxolan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azepane or oxolane rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide as a solvent at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azepane or oxolane derivatives.

Scientific Research Applications

Azepan-1-yl(oxolan-2-yl)methanone has several scientific research applications:

    Chemistry: Used

Properties

IUPAC Name

azepan-1-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZWJJZUSPJARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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